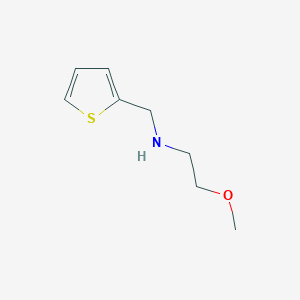

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine

描述

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine is an organic compound with the molecular formula C8H13NOS. It is a derivative of ethanamine, where the amino group is substituted with a methoxy group and a thiophen-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

属性

IUPAC Name |

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-10-5-4-9-7-8-3-2-6-11-8/h2-3,6,9H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXJSPNXSOZJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405961 | |

| Record name | 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852399-96-3 | |

| Record name | 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)[(thiophen-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reductive Amination of 2-Methoxyethylamine with Thiophene-2-carbaldehyde

Reaction Overview

Reductive amination offers a direct route by condensing 2-methoxyethylamine with thiophene-2-carbaldehyde, followed by reduction of the intermediate imine. Sodium cyanoborohydride (NaBH$$_3$$CN) is preferred for selective imine reduction without affecting aldehyde groups.

Procedure

- Imine Formation :

- Reduction :

Table 1: Optimization of Reductive Amination

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | MeOH | 72 |

| Reducing Agent | NaBH$$_3$$CN | 68 |

| Temperature | 0°C → 25°C | 70 |

Alkylation of 2-Methoxyethylamine with Thiophen-2-ylmethyl Halides

Nucleophilic Substitution

This method involves reacting 2-methoxyethylamine with thiophen-2-ylmethyl bromide or chloride under basic conditions.

Procedure

- Base-Mediated Reaction :

- 2-Methoxyethylamine (1.0 equiv), thiophen-2-ylmethyl bromide (1.2 equiv), and K$$2$$CO$$3$$ (2.0 equiv) in acetonitrile at 80°C for 24 h.

- Yield : 58–63%.

- Phase-Transfer Catalysis :

Table 2: Alkylation Conditions Comparison

| Base | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| K$$2$$CO$$3$$ | MeCN | None | 58 |

| Cs$$2$$CO$$3$$ | Toluene/H$$_2$$O | TBAB | 65 |

Grignard Reaction with Methoxyethyl Aziridine Intermediates

Hydroamination of Thiophen-2-ylacetylene

Two-Step Ester Aminolysis and Reduction

Ester Intermediate Synthesis

- Esterification :

- Thiophen-2-ylacetic acid is converted to its methyl ester using SOCl$$_2$$/MeOH.

- Aminolysis :

- 2-Methoxyethylamine (2.0 equiv) reacts with the ester in DMF at 100°C.

- Yield : 50%.

Comparative Analysis of Methods

Table 3: Method Efficiency

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Reductive Amination | 72 | High | $$ |

| Alkylation | 65 | Moderate | $ |

| Grignard/Aziridine | 54 | Low | $$$ |

| Hydroamination | 60 | Moderate | $$$ |

| Ester Aminolysis | 50 | High | $$ |

Optimization Strategies

化学反应分析

Types of Reactions

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized ethanamine derivatives.

科学研究应用

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

作用机制

The mechanism of action of 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine: Similar in structure but with an additional methoxy group.

N-(Thiophen-2-ylmethyl)ethanamine: Lacks the methoxy group present in 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .

生物活性

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine, a compound of increasing interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H13N2OS

Molecular Weight : 209.29 g/mol

CAS Number : 852399-96-3

The compound features a methoxy group and a thiophene ring, which contribute to its unique chemical behavior and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations indicated effectiveness against several bacterial strains, suggesting potential applications in treating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with serotonin receptors, specifically the 5-HT2C subtype, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes involved in cancer metabolism and microbial resistance, such as urease and cyclooxygenase (COX) enzymes.

- Cell Cycle Modulation : Studies indicate that treatment with this compound can lead to cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell division.

Case Studies and Research Findings

A series of studies have documented the effects of this compound on various biological systems:

- Study on Cancer Cell Lines : A systematic investigation into its anticancer properties revealed that the compound effectively reduced cell viability in HCT-116, HepG2, and MCF-7 cell lines with IC50 values indicating potent activity .

- Antimicrobial Efficacy : Research demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development in antimicrobial therapies .

- Mechanistic Insights : Docking studies suggest that the compound binds effectively to target enzymes, supporting its role as an inhibitor in metabolic pathways critical for cancer progression .

常见问题

Basic Research Questions

What synthetic methodologies are recommended for preparing 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine?

Answer:

The compound is typically synthesized via condensation reactions. A common route involves reacting 2-methoxyethylamine with a thiophen-2-ylmethyl electrophile (e.g., halide or aldehyde) under basic conditions. For example:

- Schlenk techniques under argon are critical to prevent oxidation of sensitive intermediates, as noted in copper complex syntheses .

- Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/ether mixtures .

Key Data:

- Reaction yield optimization: Stirring at room temperature for 12–24 hours achieves >90% yield in some cases .

- FTIR confirmation: C–O stretch at ~1112 cm⁻¹ and C–N stretch at ~1227 cm⁻¹ .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- FTIR : Identifies functional groups (e.g., methoxy C–O, amine N–H) .

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.3) .

Advanced Tip : Combine with elemental analysis (C, H, N) for stoichiometric validation .

Advanced Research Questions

How can DFT calculations optimize the molecular geometry and predict electronic properties?

Answer:

- Methodology :

- Applications :

Reference : Becke’s exchange-correlation functional (B3LYP) ensures high accuracy for thermochemical properties .

What crystallographic tools are essential for resolving and visualizing its crystal structures?

Answer:

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .

- Refinement :

How can this compound act as a ligand in coordination chemistry?

Answer:

- Synthesis of Complexes : React with transition metals (e.g., Cu(II), Zn(II)) in anhydrous ethanol. Example:

- [Cu(L)Cl₂] formation yields green powders with distorted square-planar geometry .

- Characterization :

- UV-Vis : d-d transitions (e.g., Cu(II) λmax ~650 nm) .

- EPR : Axial symmetry parameters (g∥ > g⊥) confirm metal-ligand bonding .

Application : Study catalytic activity in polymerization (e.g., methyl methacrylate) .

What strategies address contradictions in spectral or crystallographic data?

Answer:

- Data Validation :

- Case Study : Discrepancies in C–N bond lengths (theoretical vs. experimental) may arise from crystal packing forces; apply Hirshfeld surface analysis to quantify intermolecular interactions .

How to evaluate its biological activity via molecular docking?

Answer:

- Protocol :

- Analysis : Identify key interactions (e.g., hydrogen bonds with Ser152 or hydrophobic contacts with thiophene rings) .

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。